molecular formula C11H18O4 B2635954 Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate CAS No. 37487-95-9

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B2635954
CAS No.: 37487-95-9
M. Wt: 214.261
InChI Key: LQGNSLGZDPLOBR-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈O₄. It is known for its unique spirocyclic structure, which includes a dioxaspiro ring system. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzymatic activities.

Comparison with Similar Compounds

  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • 1,6-Dioxaspiro[2.5]octane

Comparison: Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its ester functional group, which imparts different reactivity compared to similar compounds. For instance, 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione lacks the ester group and thus has different chemical properties and applications .

Properties

IUPAC Name

ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-4-13-9(12)8-11(15-8)5-6-14-10(2,3)7-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGNSLGZDPLOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2(O1)CCOC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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